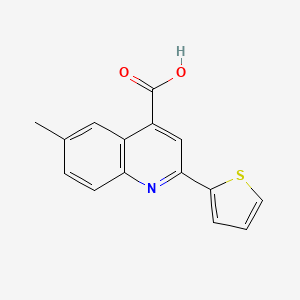

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

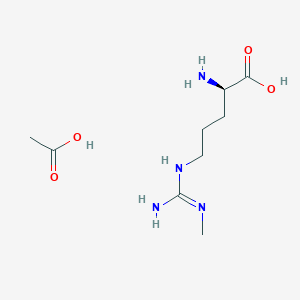

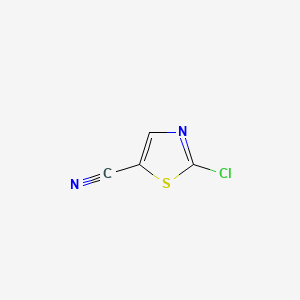

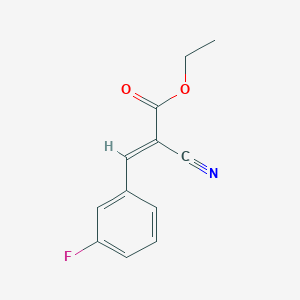

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It has a molecular weight of 269.32 g/mol . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxilic acid derivatives, which includes 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, generally requires aniline derivatives possessing electron-donating groups . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .Molecular Structure Analysis

The InChI code for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is 1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) . The compound has a topological polar surface area of 78.4 Ų .Physical And Chemical Properties Analysis

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has a molecular weight of 269.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 .Applications De Recherche Scientifique

Pharmaceutical Research

This compound may be used in the development of new pharmaceuticals due to its quinoline structure, which is often found in drugs with antimalarial, antibacterial, and antiviral properties. For instance, quinoline derivatives have been studied for their antiviral activity against orthopoxviruses .

Organic Synthesis

Quinoline derivatives are valuable in organic synthesis, serving as precursors or intermediates in the synthesis of more complex molecules. They can be used to create fluorescent probes for biological systems .

Biological Studies

The compound could be involved in biological studies, such as understanding cell signaling pathways or as a carbon source in microbial cultures .

Analytical Chemistry

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid could be utilized in analytical chemistry as a reagent or a fluorescence marker due to its potential to form fluorescent dyes .

Mécanisme D'action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of quinoline compounds can also vary widely depending on their structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .

The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .

Propriétés

IUPAC Name |

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQFSFCRQKKUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355646 |

Source

|

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

CAS RN |

31792-49-1 |

Source

|

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)